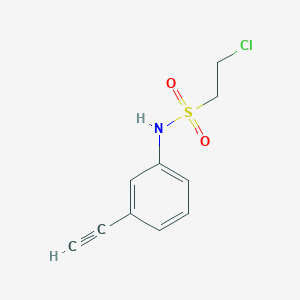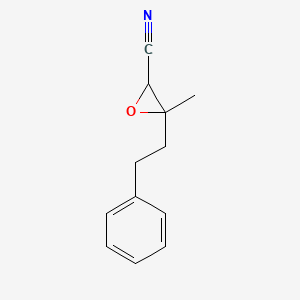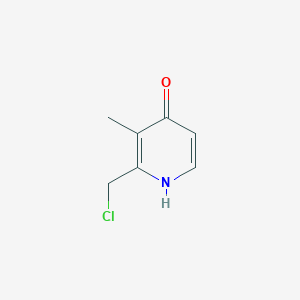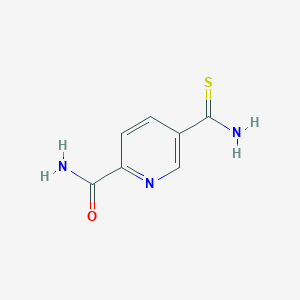
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C10H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a chloro group and an ethynylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst.
Formation of 2-chloroethanesulfonyl chloride: This intermediate can be synthesized by the chlorination of ethanesulfonyl chloride.
Coupling Reaction: The final step involves the reaction between 3-ethynylaniline and 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethynyl group can participate in π-π interactions with aromatic residues, further stabilizing the binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(3-phenyl)ethane-1-sulfonamide
- 2-Chloro-N-(3-ethynylphenyl)propane-1-sulfonamide
- 2-Bromo-N-(3-ethynylphenyl)ethane-1-sulfonamide
Uniqueness
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of both a chloro group and an ethynyl group, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C10H10ClNO2S |
|---|---|
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
2-chloro-N-(3-ethynylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H10ClNO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)7-6-11/h1,3-5,8,12H,6-7H2 |
InChI-Schlüssel |
ORDXMPHCKBSKBR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)





![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)



